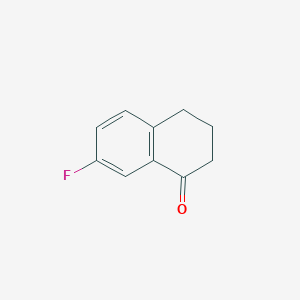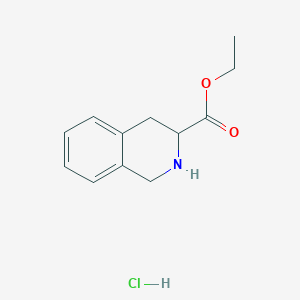
7-Fluoro-1-tetralone
Overview
Description
7-Fluoro-1-tetralone is a fluorinated organic compound belonging to the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). The presence of a fluorine atom at the 7th position of the tetralone ring system significantly alters its chemical and physical properties, making it a compound of interest in various fields of research and industry .
Mechanism of Action
Target of Action
This compound is a fluorinated derivative of tetralone, a class of compounds known for their diverse biological activities . .
Mode of Action
As a fluorinated compound, it may interact with its targets in a unique manner due to the presence of the fluorine atom, which can form strong bonds with other atoms and influence the electronic properties of the molecule
Pharmacokinetics
The presence of a fluorine atom could potentially influence these properties, as fluorine is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds . Further pharmacokinetic studies are required to confirm these properties for 7-Fluoro-1-tetralone.
Biochemical Analysis
Cellular Effects
The effects of 7-Fluoro-1-tetralone on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This compound also influences cell signaling pathways, such as the PI3K/AKT pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, this compound can reduce cell proliferation and induce cell cycle arrest. Furthermore, this compound has been reported to affect gene expression by modulating the activity of transcription factors such as NF-κB, which plays a crucial role in inflammation and immune responses.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time, depending on factors such as stability, degradation, and long-term exposure. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and mitochondrial dysfunction. In vivo studies have demonstrated that chronic administration of this compound can result in long-term changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies in rodents have revealed that high doses of this compound can lead to oxidative stress, DNA damage, and apoptosis in various tissues. Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biological responses, emphasizing the need for careful dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The metabolism of this compound involves oxidation and reduction reactions, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of endogenous metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytochrome P450 enzymes, which can influence its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific subcellular compartments can be mediated by targeting signals or post-translational modifications. For example, the presence of a fluorine atom in this compound can enhance its lipophilicity, facilitating its accumulation in lipid-rich compartments such as the mitochondria. The subcellular localization of this compound can also influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-tetralone can be achieved through various methods. One common approach involves the use of fluorotetraphenylbismuth as an efficient reagent for the alpha-phenylation of carbonyl compounds, which can be applied to the synthesis of fluorinated tetralones . Another method includes Claisen condensations and selective fluorinations .
Industrial Production Methods: In industrial settings, continuous-flow synthesis has been adopted for the production of similar compounds, such as 7-methoxy-1-tetralone. This method offers significant advantages, including reduced reaction time, improved reaction efficiency, and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1-tetralone undergoes various chemical reactions, leveraging the reactivity of the fluorine atom. These reactions include:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic anhydride and cobaltous chloride in the presence of acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: N-fluoroammonium salts of cinchonine have been used for enantioselective electrophilic fluorination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, enantioselective fluorination can yield 2-fluoro-2-aryl-1-tetralones with high yields and good enantioselectivity .
Scientific Research Applications
7-Fluoro-1-tetralone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Comparison with Similar Compounds
- 7-Methoxy-1-tetralone
- 7-Bromo-1-tetralone
- 7-Nitro-1-tetralone
- 6-Chloro-1-tetralone
Comparison: Compared to these similar compounds, 7-Fluoro-1-tetralone is unique due to the presence of the fluorine atom, which significantly alters its chemical and physical properties. This fluorine substitution can lead to unique reactivity and applications in organic synthesis, making this compound a valuable compound in various fields of research .
Properties
IUPAC Name |
7-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBYBFAJSWCTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438833 | |
| Record name | 7-Fluoro-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-44-0 | |
| Record name | 7-Fluoro-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)
![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)
![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)


![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)


![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B1310417.png)

